molecular formula C15H15ClN2O3 B5373626 (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5373626
M. Wt: 306.74 g/mol
InChI Key: MNRGCOIAPLFDOX-GQCTYLIASA-N
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Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-3-phenyl-2-propen-1-one
  • (E)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
  • (E)-1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Uniqueness

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both chloro and methoxy substituents, which may confer specific chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-18-9-12(16)15(17-18)13(19)6-4-10-8-11(20-2)5-7-14(10)21-3/h4-9H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRGCOIAPLFDOX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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